2-(4-Nitrophenoxy)propanoyl chloride

Descripción general

Descripción

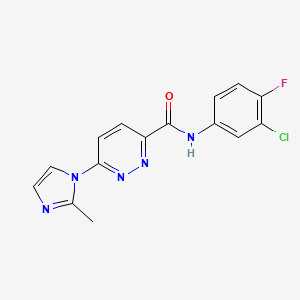

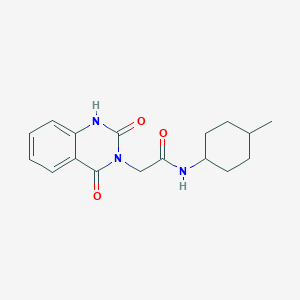

“2-(4-Nitrophenoxy)propanoyl chloride” is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 229.62 . Unfortunately, other specific properties such as melting point, boiling point, and density are not available.Aplicaciones Científicas De Investigación

1. Environmental Chemistry and Pollution Analysis

2-(4-Nitrophenoxy)propanoyl chloride, related to nitrophenol compounds, is significant in environmental chemistry. The synthesis and degradation of similar compounds have been the subject of research due to their environmental impact. For instance, 4-nitrophenol is an extensively used industrial chemical and a major toxic water pollutant, highlighting the importance of monitoring and eradicating such compounds from environmental samples. In this context, the microwave-assisted synthesis of silver oxide-zinc oxide composite nanocones was reported for the simultaneous electrochemical detection and photodegradation of 4-nitrophenol from aqueous solutions, demonstrating excellent electro- and photocatalytic activities (Chakraborty et al., 2021).

2. Catalysis and Sensor Development

The compound and its derivatives have been used in catalysis and sensor development. For example, gold nanoparticles stabilized in a silsesquioxane polymer were used to detect nitrophenol isomers, indicating the potential of these materials in constructing sensors for practical applications in analytical chemistry (Silva et al., 2014). Additionally, magnetite-platinum nanoparticles-modified electrodes have been proposed for the electrochemical detection of nitrophenol isomers, with nanoparticles acting as catalysts and increasing the surface area for better sensing performance (Gerent & Spinelli, 2017).

3. Photocatalysis and Organic Synthesis

The compound's derivatives have been explored in photocatalysis and organic synthesis. For instance, Ru(II)-complex immobilized ZnO hybrids, in the presence of a Pt(II) co-catalyst, have been used for the photoreduction of 4-nitrophenol under visible light, showcasing the role of such materials in catalytic reduction processes (Bhar & Ananthakrishnan, 2015). In another study, 2,4,6-Tris(4-nitrophenoxy)-1,3,5-triazine was synthesized, indicating the relevance of such compounds in the synthesis of biologically active materials (Jia-bao, 2010).

4. Corrosion Inhibition

Derivatives of this compound, such as yttrium 3-(4-nitrophenyl)-2-propenoate, have been studied as effective corrosion inhibitors. This application is crucial in preserving metal alloys from corrosion, especially in harsh environments (Nam et al., 2016).

Propiedades

IUPAC Name |

2-(4-nitrophenoxy)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-6(9(10)12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYPKKNPZHHIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)

![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2578338.png)

![N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2578342.png)

![Methyl 2-[4-[7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2578343.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2578345.png)

![1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2578350.png)

![N-(cyanomethyl)-N-propyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide](/img/structure/B2578351.png)

![N-(2-methylcyclohexyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578352.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2578353.png)